molecular formula C7H5F5N6 B14168414 6-Hydrazinyl-3-(pentafluoroethyl)[1,2,4]triazolo[4,3-b]pyridazine CAS No. 309732-20-5

6-Hydrazinyl-3-(pentafluoroethyl)[1,2,4]triazolo[4,3-b]pyridazine

Cat. No.: B14168414
CAS No.: 309732-20-5
M. Wt: 268.15 g/mol
InChI Key: XMWJUWVAJLGGPP-UHFFFAOYSA-N
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Description

6-Hydrazinyl-3-(pentafluoroethyl)[1,2,4]triazolo[4,3-b]pyridazine is a heterocyclic compound that belongs to the class of triazolopyridazines. This compound is characterized by the presence of a hydrazinyl group and a pentafluoroethyl group attached to a triazolopyridazine core. The unique structure of this compound makes it a subject of interest in various fields of scientific research, including medicinal chemistry, materials science, and organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Hydrazinyl-3-(pentafluoroethyl)[1,2,4]triazolo[4,3-b]pyridazine typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the reaction of 3-(pentafluoroethyl)-1H-pyrazole-4-carbaldehyde with hydrazine hydrate in the presence of a suitable catalyst. The reaction is carried out under reflux conditions, and the resulting product is purified through recrystallization or chromatography.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale production.

Chemical Reactions Analysis

Types of Reactions

6-Hydrazinyl-3-(pentafluoroethyl)[1,2,4]triazolo[4,3-b]pyridazine undergoes various types of chemical reactions, including:

    Oxidation: The hydrazinyl group can be oxidized to form corresponding azo or azoxy derivatives.

    Reduction: The compound can be reduced to form hydrazine derivatives.

    Substitution: The pentafluoroethyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.

    Substitution: Nucleophiles such as amines and thiols can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of azo or azoxy derivatives.

    Reduction: Formation of hydrazine derivatives.

    Substitution: Formation of substituted triazolopyridazine derivatives.

Scientific Research Applications

6-Hydrazinyl-3-(pentafluoroethyl)[1,2,4]triazolo[4,3-b]pyridazine has several scientific research applications:

    Medicinal Chemistry: This compound is investigated for its potential as an anticancer, antimicrobial, and antiviral agent. Its unique structure allows it to interact with various biological targets.

    Materials Science: The compound is used in the development of high-energy materials and explosives due to its stability and energetic properties.

    Organic Synthesis: It serves as a building block for the synthesis of more complex heterocyclic compounds.

Mechanism of Action

The mechanism of action of 6-Hydrazinyl-3-(pentafluoroethyl)[1,2,4]triazolo[4,3-b]pyridazine involves its interaction with specific molecular targets. In medicinal chemistry, it may inhibit enzymes or receptors involved in disease pathways. For example, it can inhibit kinases or proteases, leading to the disruption of cellular processes in cancer cells. The pentafluoroethyl group enhances its binding affinity and specificity towards these targets.

Comparison with Similar Compounds

Similar Compounds

  • 6-Chloro-3-methyl-[1,2,4]triazolo[4,3-b]pyridazine
  • 6-(3-methylpiperidino)[1,2,4]triazolo[4,3-b]pyridazine
  • 3-(trifluoromethyl)-1,2,4-triazolo[4,3-a]pyrazine

Uniqueness

6-Hydrazinyl-3-(pentafluoroethyl)[1,2,4]triazolo[4,3-b]pyridazine is unique due to the presence of both hydrazinyl and pentafluoroethyl groups. These functional groups contribute to its distinct chemical reactivity and biological activity. The pentafluoroethyl group, in particular, enhances its lipophilicity and metabolic stability, making it a valuable compound in drug design and development.

Properties

CAS No.

309732-20-5

Molecular Formula

C7H5F5N6

Molecular Weight

268.15 g/mol

IUPAC Name

[3-(1,1,2,2,2-pentafluoroethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]hydrazine

InChI

InChI=1S/C7H5F5N6/c8-6(9,7(10,11)12)5-16-15-4-2-1-3(14-13)17-18(4)5/h1-2H,13H2,(H,14,17)

InChI Key

XMWJUWVAJLGGPP-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=NN=C(N2N=C1NN)C(C(F)(F)F)(F)F

Origin of Product

United States

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